N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide
Description
Properties
Molecular Formula |
C15H13N3O5 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13N3O5/c1-10-12(6-4-8-13(10)17(20)21)16-15(19)9-11-5-2-3-7-14(11)18(22)23/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
POQMFCVDSIARTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-3-nitrophenyl)-2-(2-nitrophenyl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of multiple functional groups, including nitro and methyl groups on aromatic rings. Its molecular formula is , with a molecular weight of approximately 314.29 g/mol. The structural attributes significantly influence its chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production .
The mechanisms by which this compound exerts its biological effects are believed to involve:
- Enzyme Interactions : The compound may interact with specific enzymes, influencing biochemical pathways. For instance, the nitro group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components.
- Cytokine Modulation : Evidence suggests that it can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
Antimicrobial Activity
A study assessed the antibacterial potential of this compound against various bacterial strains. Results indicated promising activity comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Evaluation
In vitro studies demonstrated that this compound effectively reduced inflammation in macrophage models activated by lipopolysaccharide (LPS). It inhibited the production of nitric oxide (NO) and other inflammatory mediators, showcasing its anti-inflammatory capabilities .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
N-(2-nitrophenyl)-2,2,2-trichloroacetamide (2NPTCA)
N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)acetamide (3b)
- Structure : Retains the 2-nitrophenyl acetamide moiety but includes a 4-methoxyphenethyl group.
- Pharmacology : Demonstrates moderate α-glucosidase inhibition (IC₅₀ = 87 µM) and reduces blood sugar by 17.5–19.8% in diabetic rat models, highlighting the trade-off between nitro group electron-withdrawing effects and methoxy group lipophilicity .
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (7b)
- Structure : Incorporates a triazole-naphthyl ether appendage.
Pharmacological Analogues
N-(2'-Fluoro-4'-hexafluoropropanol-biphenyl)-2-(2-nitrophenyl)acetamide
- Structure : Includes a fluorinated biphenyl system.
- Application : Targets ROR-γ in castration-resistant prostate cancer, leveraging nitro groups for π-stacking with hydrophobic receptor pockets .
Substituent Position Effects
- Ortho vs. Para Nitro Groups :
- N-(4-nitrophenyl)-2,2,2-trichloroacetamide (4NPTCA) : Para-nitro substitution increases molecular symmetry, improving crystallinity compared to ortho-nitro analogues like 2NPTCA .
- N-(3-nitrophenyl)-2,2,2-trichloroacetamide (3NPTCA) : Meta-nitro groups disrupt planarity, reducing melting points by ~20°C relative to para-substituted derivatives .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Substituent Effects on Physical Properties
Key Research Findings
Nitro Group Positioning : Ortho-nitro substituents (as in the target compound) induce steric hindrance, reducing enzymatic binding affinity compared to para-nitro derivatives but enhancing π-π stacking in solid states .
Pharmacological Trade-offs : While 2-nitrophenyl groups improve receptor binding in anticancer agents (e.g., ), they may compromise metabolic stability due to nitro-reductase susceptibility .
Synthetic Versatility : The acetamide scaffold supports diverse modifications (triazoles, sulfonamides), but nitro groups limit nucleophilic substitution efficiency, necessitating careful coupling strategies .
Q & A
Q. What structural analogs of this compound show enhanced bioactivity?
- Examples :
- Chlorine-substituted analogs : Increased log P improves blood-brain barrier penetration .
- Fluorinated derivatives : Enhanced metabolic stability due to C–F bond resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
